molecular formula C18H18O8S B587649 3,3'-Sulfonylbis[6-ethoxy-benzoic Acid] CAS No. 860563-20-8

3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]

Katalognummer: B587649
CAS-Nummer: 860563-20-8
Molekulargewicht: 394.394
InChI-Schlüssel: DSGDOXYEZTYKNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3'-Sulfonylbis[6-ethoxy-benzoic Acid] (CAS 56923-30-9) is a sulfone-containing aromatic compound characterized by two 6-ethoxy-benzoic acid moieties linked via a sulfonyl (SO₂) group. This compound is structurally related to polymers and pharmaceuticals, where sulfonyl groups contribute to thermal stability and intermolecular interactions .

Eigenschaften

IUPAC Name

5-(3-carboxy-4-ethoxyphenyl)sulfonyl-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O8S/c1-3-25-15-7-5-11(9-13(15)17(19)20)27(23,24)12-6-8-16(26-4-2)14(10-12)18(21)22/h5-10H,3-4H2,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGDOXYEZTYKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858416
Record name 3,3'-Sulfonylbis(6-ethoxybenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860563-20-8
Record name 3,3'-Sulfonylbis(6-ethoxybenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analyse Chemischer Reaktionen

3,3’-Sulfonylbis[6-ethoxy-benzoic Acid] undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3,3’-Sulfonylbis[6-ethoxy-benzoic Acid] involves its interaction with molecular targets through its sulfonyl and ethoxy groups. These interactions can affect various biochemical pathways, depending on the specific application. The compound’s ability to undergo multiple types of chemical reactions makes it a valuable tool in modifying and studying biological molecules.

Vergleich Mit ähnlichen Verbindungen

Sulfur Oxidation State: Sulfonyl vs. Thio Derivatives

A key distinction lies in the oxidation state of the sulfur bridge. For example:

  • 3,3'-Thiobis[6-hydroxybenzoic Acid] (CAS 1820-99-1) contains a sulfide (S) bridge instead of sulfonyl (SO₂). The sulfide group reduces acidity and oxidative stability compared to sulfonyl derivatives, making it less suitable for high-temperature polymer applications .
Property 3,3'-Sulfonylbis[6-ethoxy-benzoic Acid] 3,3'-Thiobis[6-hydroxybenzoic Acid]
Sulfur Oxidation State +6 (SO₂) -2 (S)
Acidity Higher (due to electron-withdrawing SO₂) Lower
Thermal Stability Superior Moderate

Substituent Effects: Ethoxy vs. Hydroxy and Aldehyde Groups

Substituents on the benzene rings significantly alter physical and chemical properties:

  • 3,3'-Sulfonylbis(6-hydroxybenzaldehyde) (CAS 6954-29-6) replaces ethoxy and carboxylic acid groups with hydroxyl and aldehyde functionalities. This results in lower molecular weight (306.29 g/mol vs. ~594.66 g/mol for ethoxy derivatives) and higher polarity, affecting solubility and boiling points .
  • Ethoxy vs.
Property 3,3'-Sulfonylbis[6-ethoxy-benzoic Acid] 3,3'-Sulfonylbis(6-hydroxybenzaldehyde)
Molecular Weight ~594.66 g/mol* 306.29 g/mol
Boiling Point Not reported 533.2°C
Key Functional Groups Ethoxy, carboxylic acid Hydroxyl, aldehyde

*Estimated based on analogs in .

Structural Analogs with Different Bridging Groups

  • 3,3'-Methylenebis(6-sulfonylaminobenzoic Acid): Replaces the sulfonyl bridge with a methylene (-CH₂-) group. The methylene bridge increases flexibility but reduces thermal stability, making it more suitable for biological applications than high-performance resins .

Biologische Aktivität

3,3'-Sulfonylbis[6-ethoxy-benzoic Acid] is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

3,3'-Sulfonylbis[6-ethoxy-benzoic Acid] is characterized by its sulfonyl group and ethoxy-substituted benzoic acid moieties. The molecular formula is C20H22O6S, and its CAS number is 860563-20-8. The compound exhibits properties that make it suitable for various biological applications, including anti-inflammatory and antimicrobial activities.

The biological activity of 3,3'-Sulfonylbis[6-ethoxy-benzoic Acid] can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play critical roles in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines.
  • Antioxidant Properties : Research indicates that 3,3'-Sulfonylbis[6-ethoxy-benzoic Acid] exhibits antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells.
  • Impact on Cellular Signaling : The compound may modulate various signaling pathways involved in cell proliferation and apoptosis, potentially influencing cancer cell growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine levels in vitro
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Anti-inflammatory Effects :
    A study examined the effects of 3,3'-Sulfonylbis[6-ethoxy-benzoic Acid] on macrophages stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases.
  • Antioxidant Activity :
    In a cellular model exposed to oxidative stress, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and enhanced cellular viability compared to untreated controls. This suggests that it could be beneficial in conditions associated with oxidative damage.
  • Antimicrobial Activity :
    The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It demonstrated significant antibacterial activity at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent against bacterial infections.
  • Cytotoxicity in Cancer Cells :
    In vitro studies on human cancer cell lines revealed that 3,3'-Sulfonylbis[6-ethoxy-benzoic Acid] induced apoptosis through the activation of caspase pathways. This finding supports its investigation as a possible anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 3,3'-sulfonylbis[6-ethoxy-benzoic acid] with high purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of pre-functionalized aromatic precursors. A two-step approach is common:

Sulfonyl Bridge Formation : React 6-ethoxy-benzoic acid derivatives with sulfur trioxide or sulfonyl chlorides under controlled conditions (e.g., anhydrous, 0–5°C) to form the sulfonyl linkage.

Carboxylic Acid Protection/Deprotection : Use tert-butyl or methyl ester protection for the carboxylic acid groups during sulfonylation to prevent side reactions. Deprotect via acidic hydrolysis (e.g., HCl in dioxane) .

  • Purity Control : Purify via recrystallization from ethanol/water mixtures and validate purity using HPLC (>98% by area normalization) with a C18 column and UV detection at 254 nm .

Q. Which analytical techniques are critical for structural confirmation of 3,3'-sulfonylbis[6-ethoxy-benzoic acid]?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify ethoxy (-OCH₂CH₃), sulfonyl (-SO₂-), and carboxylic acid (-COOH) groups. For example, the sulfonyl group typically shows no protons but affects neighboring aromatic signals (δ ~7.5–8.5 ppm) .
  • FT-IR : Confirm sulfonyl (asymmetric stretching ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) functionalities .
  • Mass Spectrometry (ESI-MS) : Look for [M-H]⁻ ion peaks matching the molecular weight (C₁₆H₁₄O₈S: ~374.3 g/mol) .

Advanced Research Questions

Q. How can conflicting thermal stability data for 3,3'-sulfonylbis[6-ethoxy-benzoic acid] be resolved in material science applications?

  • Data Contradiction Analysis : Discrepancies in reported melting points (e.g., 140–144°C vs. 283°C) may arise from:

Polymorphism : Characterize crystalline forms via X-ray diffraction (XRD) to identify stable vs. metastable phases.

Purity : Compare DSC thermograms of recrystallized vs. crude samples to rule out impurities lowering melting points .

  • Mitigation : Standardize annealing protocols (e.g., slow cooling from DMF at 1°C/min) to ensure consistent crystallinity .

Q. What role does the sulfonyl bridge play in modulating the compound’s reactivity in cross-linked polymer synthesis?

  • Mechanistic Insight : The sulfonyl group enhances thermal stability and rigidity, while the ethoxy substituents improve solubility in organic solvents (e.g., DMF, THF).
  • Experimental Design :

Cross-Linking Efficiency : React with diamine linkers (e.g., ethylenediamine) and monitor gelation time under varying temperatures (60–100°C).

Network Density : Calculate cross-link density via swelling experiments in toluene and apply the Flory-Rehner equation .

Q. How can bioactivity studies address contradictory results in antimicrobial assays for sulfonylbis-aromatic compounds?

  • Hypothesis Testing :

Structural-Activity Relationship (SAR) : Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with analogs lacking ethoxy or sulfonyl groups.

Membrane Permeability : Use fluorescent probes (e.g., propidium iodide) to assess if the compound disrupts bacterial membranes .

  • Statistical Validation : Apply ANOVA to distinguish assay variability (e.g., broth microdilution vs. disk diffusion) from true biological effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.